molecular formula C15H22N2O3 B2710125 tert-Butyl 4-hydroxy-4-(pyridin-3-yl)piperidine-1-carboxylate CAS No. 1191240-34-2

tert-Butyl 4-hydroxy-4-(pyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B2710125
CAS No.: 1191240-34-2
M. Wt: 278.352
InChI Key: YARAQYRABXNHEN-UHFFFAOYSA-N
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Description

tert-Butyl 4-hydroxy-4-(pyridin-3-yl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a hydroxyl group, and a pyridinyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-hydroxy-4-(pyridin-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-hydroxy-4-(pyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-hydroxy-4-(pyridin-3-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structural features make it a candidate for investigating interactions with various biological targets .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for their activity against various diseases, including cancer and neurological disorders .

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl 4-hydroxy-4-(pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and pyridinyl groups play a crucial role in binding to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-hydroxy-4-(pyridin-3-yl)piperidine-1-carboxylate is unique due to the presence of both a hydroxyl group and a pyridinyl group on the piperidine ring. This combination of functional groups provides distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

tert-butyl 4-hydroxy-4-pyridin-3-ylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-14(2,3)20-13(18)17-9-6-15(19,7-10-17)12-5-4-8-16-11-12/h4-5,8,11,19H,6-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARAQYRABXNHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CN=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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